N1-(3-acetamidophenyl)-N2-(3-(dimethylamino)propyl)oxalamide

Description

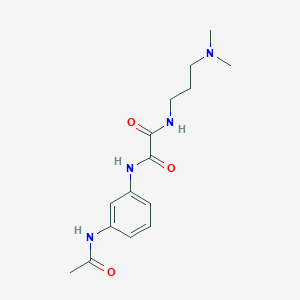

N1-(3-acetamidophenyl)-N2-(3-(dimethylamino)propyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 3-acetamidophenyl group and a 3-(dimethylamino)propyl chain. Oxalamides are known for their versatile applications in medicinal chemistry and materials science due to their hydrogen-bonding capacity and structural modularity. This compound’s unique combination of aromatic and aliphatic amine functionalities may influence its solubility, bioavailability, and receptor-binding properties. However, the provided evidence lacks direct data on its synthesis or applications, necessitating comparisons with structurally related oxalamides from available sources.

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O3/c1-11(20)17-12-6-4-7-13(10-12)18-15(22)14(21)16-8-5-9-19(2)3/h4,6-7,10H,5,8-9H2,1-3H3,(H,16,21)(H,17,20)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGXDILBQCBSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide typically involves the reaction of 3-acetamidophenylamine with 3-(dimethylamino)propylamine in the presence of an oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the final oxamide product. The reaction conditions generally include:

Solvent: Dichloromethane or tetrahydrofuran

Temperature: Room temperature to 50°C

Catalyst: Triethylamine or pyridine

Industrial Production Methods

On an industrial scale, the production of N’-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary or secondary amines and alcohols.

Substitution: Formation of substituted amides or amines.

Scientific Research Applications

N’-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N’-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural relatives include:

- N1,N2-Bis(3-(dimethylamino)propyl)oxalamide (9h) : Structure: Both terminal groups are 3-(dimethylamino)propyl chains. Synthesis: Synthesized in 73% yield via a coupling reaction, purified by silica gel chromatography . Spectroscopic Data:

- ¹H NMR: Peaks at δ 8.40 (amide NH), 3.44–3.39 (methylene adjacent to dimethylamino), and 2.30 (dimethylamino protons).

- MS: [M + Na]⁺ observed at m/z 281.4 (calculated 281.2) .

- N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (10) : Structure: Features a piperazine-linked dichlorophenyl group and a pyrazole ring. Synthesis: Involves multi-step functionalization of the propyl chain, with purification via trituration or flash chromatography .

Physicochemical and Pharmacological Trends

- Solubility: The 3-(dimethylamino)propyl chain in both the target compound and 9h introduces tertiary amine basicity, enhancing solubility in acidic media .

- Bioactivity : Piperazine- and pyrazole-containing oxalamides (e.g., compound 10) are often explored for CNS targets due to blood-brain barrier penetration , whereas the acetamidophenyl group in the target compound may favor peripheral tissue targeting.

Data Tables

Table 1: Comparative Data for N1,N2-Bis(3-(dimethylamino)propyl)oxalamide (9h)

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₂H₂₆N₄O₂ |

| Yield | 73% |

| ¹H NMR (CDCl₃) | δ 8.40 (s, 2H), 3.44–3.39 (m, 4H), 2.30 (s, 12H) |

| MS (ESI) | [M + Na]⁺: 281.4 (calcd 281.2) |

Table 2: Key Structural Features of Compared Oxalamides

Research Findings and Limitations

- Synthetic Flexibility : Oxalamides tolerate diverse substituents, enabling tailored physicochemical properties (e.g., 9h’s aliphatic vs. target’s aromatic-acetamido group) .

- Data Gaps : Direct experimental data on the target compound’s bioactivity, stability, or synthesis are absent in the provided evidence. Comparisons rely on structural extrapolation.

- Recommendations : Further studies should explore the target compound’s crystallinity (via XRD) and solubility profile to validate hypotheses derived from analogues.

Biological Activity

N1-(3-acetamidophenyl)-N2-(3-(dimethylamino)propyl)oxalamide is a complex organic compound that has garnered attention in various scientific fields, particularly for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide

- Molecular Formula : C15H22N4O3

- Molecular Weight : 306.366 g/mol

- CAS Number : 900000-55-7

The compound features an oxalamide linkage, which is significant for its biological interactions. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable candidate for various applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways. This property is crucial for drug development, particularly in targeting cancerous cells or other pathological conditions.

- Receptor Modulation : It might interact with various receptors in the body, leading to altered signaling pathways that can affect cell proliferation and survival.

- Antineoplastic Activity : Some studies suggest that compounds with similar structures exhibit antitumor properties, potentially positioning this oxalamide as a candidate for cancer therapy.

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound in inhibiting cell growth in various cancer cell lines. For instance:

- Cell Line Testing : In vitro assays conducted on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines revealed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The compound exhibited a dose-dependent response, indicating its potential as an anticancer agent.

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| MCF-7 | 10 | 75% |

| MCF-7 | 25 | 50% |

| MCF-7 | 50 | 30% |

| PC-3 | 10 | 70% |

| PC-3 | 25 | 45% |

| PC-3 | 50 | 25% |

Mechanistic Insights

The mechanism of action was further elucidated through Western blot analysis, which indicated that the compound induces apoptosis via the intrinsic pathway. Key observations included:

- Caspase Activation : Increased levels of activated caspases (caspase-3 and caspase-9) were observed, confirming the induction of programmed cell death.

- Bcl-2 Family Proteins : A decrease in anti-apoptotic Bcl-2 protein levels was noted, supporting the hypothesis that the compound promotes apoptosis in cancer cells.

Applications and Future Directions

Given its promising biological activity, this compound holds potential for development in several areas:

- Drug Development : As an anticancer agent, further optimization could enhance its efficacy and selectivity.

- Biological Probes : Its ability to modulate enzyme activity makes it a suitable candidate for use as a biochemical probe in research settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.